Summary of the Application: D-Erythronolactone is a chiral synthon used for the synthesis of certain natural products . It’s an important drug intermediate commonly used in synthetic drugs and pesticides .
Methods of Application: D-Erythronolactone can be obtained by a variety of synthetic methods. One of the commonly used methods is by reacting L-erythronate with dimethyl carbonate under basic conditions . Another method involves treatment of erythorbic acid with p-tolyldiazonium bisulfate followed by aqueous hydrolysis of the resulting oxalyl hydrazide intermediate .
Results or Outcomes: The safety of D-Erythronolactone is high, but some safety operations still need to be paid attention. It belongs to a class of chemicals and should be stored in a sealed container, avoiding contact with oxygen, strong oxidants and fire sources .
Summary of the Application: D-Erythronolactone has been used as key intermediates for the synthesis of structurally diverse molecules including natural products with various biological activities .
Methods of Application: The starting material 2,3-O-isopropylidene-β-D-erythro-furanosyl chloride was prepared from D-erythronolactone in 79% overall yield by a sequence of reactions that involves acetonide formation of D-erythronolactone followed by partial reduction of the resulting acetonide with DIBALH in Et 2 O at −78 °C to an intermediate .
Results or Outcomes: The enantiomers of epi-muricatacin (+)- and (-)-2 have been prepared from 2,3-O-isopropylidene-D-erythrose. The enantiomers (+)- and (-)-2 are obtained in good yields and with high diastereoisomeric and enantiomeric purity .
Summary of the Application: Furanoid glycals, especially stereochemically pure ones, are highly functionalized chiral building blocks . D-Erythronolactone has been used as key intermediates for the synthesis of structurally diverse molecules including natural products with various biological activities .
Methods of Application: D-Erythronolactone can be used to synthesize 3-hydroxylated furanoid glycals. One of the methods involves the reductive fragmentation of 2,3-O-isopropylidene protected furanosyl chloride with Li in liquid ammonia .
Results or Outcomes: The synthesis of furanoid glycals using D-Erythronolactone has been shown to yield high amounts of the desired product . These furanoid glycals have been used toward the synthesis of natural and unnatural products including C -and N -nucleosides of biological importance .
D-Erythronolactone is an organic compound with the molecular formula CHO. It appears as a colorless or white crystalline solid and has a melting point of approximately 103 °C. This compound is recognized for its role as a chiral synthon, facilitating the synthesis of various natural products, particularly in organic chemistry. Its structure features a lactone ring, specifically a four-carbon lactone with hydroxyl groups at the C2 and C3 positions, which contributes to its unique chemical properties and reactivity .
D-Erythronolactone exhibits significant biological activity, particularly in its role as a building block for complex natural products. Its involvement in the synthesis of natural compounds suggests potential pharmacological applications. For instance, it plays a crucial role in synthesizing both enantiomers of epi-muricatacin, which may possess biological activities relevant to medicinal chemistry .
Several synthesis methods have been developed for D-Erythronolactone:
D-Erythronolactone is primarily utilized in organic synthesis as a chiral building block. Its applications include:
Interaction studies involving D-Erythronolactone have primarily focused on its reactivity with various reagents and its role in synthetic pathways. The compound's stereochemistry significantly influences the outcomes of these interactions, impacting selectivity and yield in synthetic processes. The ability to produce different stereoisomers from a single precursor enhances its utility in asymmetric synthesis .
D-Erythronolactone shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
D-Erythronic Acid | CHO | Precursor to D-Erythronolactone; contains an additional hydroxyl group. |
L-Erythronolactone | CHO | Enantiomer of D-Erythronolactone; similar reactivity but different stereochemistry. |
D-Ribose | CHO | A five-carbon sugar; involved in nucleic acid synthesis but structurally distinct. |
D-Glucose | CHO | A six-carbon sugar; widely studied for its metabolic pathways but not a lactone. |
D-Erythronolactone's uniqueness lies in its specific lactonic structure and stereochemical properties, which enable selective reactions that are not commonly observed with other similar compounds. Its role as a chiral synthon further distinguishes it within synthetic organic chemistry, making it invaluable for producing complex molecules with defined stereochemistry .